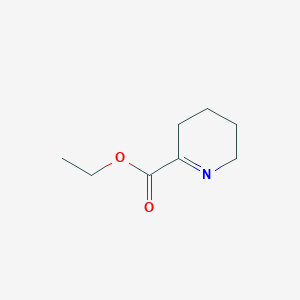

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate

Beschreibung

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate (CAS: 219718-35-1) is a heterocyclic compound featuring a partially saturated pyridine ring with an ethyl ester group at the 2-position. Its structure combines the reactivity of the tetrahydropyridine core with the versatility of the ester functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Eigenschaften

IUPAC Name |

ethyl 2,3,4,5-tetrahydropyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKWHGQMGIQTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665121 | |

| Record name | Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219718-35-1 | |

| Record name | Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Catalytic Hydrogenation and Debenzylation Route

One of the most documented methods for preparing ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate derivatives involves a two-step catalytic process starting from substituted tetrahydropyridine esters:

Step 1: Catalytic Hydrogenation

The starting material, such as ethyl 4-methyl-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate, undergoes catalytic hydrogenation using a supported rhodium-carbon catalyst. The reaction conditions typically include hydrogen gas at 1 MPa pressure and 40°C temperature for approximately 12 hours. This step reduces the double bonds in the tetrahydropyridine ring, converting it into the corresponding piperidine derivative.

After reaction completion, the catalyst is filtered and recovered, and the reaction mixture is concentrated under reduced pressure. The product is then washed with ethyl acetate and saturated brine, dried over anhydrous sodium sulfate, and subjected to silica gel decolorization before final concentration to yield a colorless liquid product with high purity (68.5% content by liquid chromatography reported).Step 2: Catalytic Debenzylation

The crude hydrogenated product is further treated with a palladium hydroxide-carbon catalyst under mild hydrogenation conditions (0.5 MPa, 25°C, 5 hours) in ethanol and acetic acid. This step removes benzyl protecting groups from the nitrogen atom, yielding the free amine ester. The reaction mixture is filtered, concentrated, and washed sequentially with saturated sodium carbonate and brine solutions, dried, and concentrated to obtain the target ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate derivative as a light yellow liquid.

Table 1: Summary of Catalytic Hydrogenation and Debenzylation Conditions

| Step | Catalyst | Solvent | Temperature | Pressure | Time | Notes |

|---|---|---|---|---|---|---|

| Hydrogenation | Rhodium on carbon (5% Rh) | Ethanol | 40°C | 1 MPa | 12 h | Reduction of double bonds |

| Debenzylation | Palladium hydroxide on carbon (5% Pd) | Ethanol + Acetic acid | 25°C | 0.5 MPa | 5 h | Removal of benzyl protecting group |

This method is noted for its high yield, high purity of product, and suitability for scale-up production due to the use of economically favorable catalysts and straightforward purification steps.

In-Depth Research Findings

Catalytic Hydrogenation Efficiency and Purity

- The use of supported rhodium catalysts for hydrogenation is preferred over chiral rhodium catalysts due to cost-effectiveness without compromising yield or purity.

- The hydrogenation step effectively saturates the tetrahydropyridine ring's double bonds, as confirmed by liquid chromatography and NMR spectroscopy, resulting in a product with a purity of approximately 68.5% before debenzylation.

Debenzylation Specifics

- Palladium hydroxide on carbon catalyst efficiently removes benzyl protecting groups under mild conditions, preserving the ester functionality and the integrity of the piperidine ring.

- Post-reaction purification involving washes with sodium carbonate and brine ensures removal of residual catalyst and impurities, yielding a product suitable for further synthetic applications or direct use.

Microwave-Assisted Synthesis Advantages

- Microwave irradiation reduces reaction times dramatically compared to conventional heating (minutes vs. hours).

- Controlled temperature and pressure in microwave reactors enhance selectivity and yield.

- This method also reduces solvent use and energy consumption, aligning with green chemistry principles.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce more saturated tetrahydropyridine derivatives .

Wissenschaftliche Forschungsanwendungen

While there is no direct information about the applications of "Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate" specifically, the search results provide information on tetrahydropyridines (THPs) and their derivatives, which can be helpful in understanding the potential applications of this compound.

General Applications of Tetrahydropyridines (THPs)

- Pharmacological Properties Tetrahydropyridines have a wide range of pharmacological properties and appear in both natural and synthetic compounds . They have been reported to act as dopamine-2 receptor agonists and possess antioxidant, antimicrobial, antibacterial, anticancer, and anti-inflammatory properties . THPs can also act as selective serotonin reuptake inhibitors and acetyl cholinesterase inhibitors .

- Antimicrobial Activity Certain tetrahydropyridine derivatives exhibit antibacterial activity . For example, specific derivatives of ethyl 4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate with heterocyclic rings show activity against resistant strains of S. aureus, E. faecium, and E. faecalis . Some THP derivatives have also demonstrated antimycobacterial activity .

- Calcium Channel Inhibition Tetrahydropyridinylethylamine derivatives have been studied for their ability to inhibit T-type calcium channels, which are involved in acute peripheral nociception and neuropathic pain . Certain compounds have shown good blocking activity against α1G and α1H channels and have demonstrated antinociceptive activity in rat models .

Synthesis of Tetrahydropyridines

- Multicomponent Reactions Tetrahydropyridines can be synthesized through multicomponent reactions using aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate . These reactions can lead to the formation of polysubstituted 1,4,5,6-tetrahydropyridines with multiple stereogenic centers .

- Deep Eutectic Solvents Deep eutectic solvents (DES) can be used as catalysts in the synthesis of tetrahydropyridine derivatives . For example, a novel ethyl triphenylphosphonium bromide-based DES has been used to synthesize alkyl 1,2,6-trisubstituted-4-[(hetero)arylamino]-1,2,5,6-tetrahydropyridine-3-carboxylates with high yields .

Specific Tetrahydropyridine Derivatives

- Alkyl 4-arylamino-1,2,6-triaryl-1,2,5,6-THPs-3-carboxylates: These compounds have been found to be weakly active antibacterial agents .

- Ethyl 4-(4-fluorophenylamino)-2,6-: This derivative was explored as a dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) .

Wirkmechanismus

The mechanism of action of ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurological conditions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Ethyl 3,4,5,6-Tetrahydropyridine-2-Carboxylate and Analogs

- Key Observations: Electron-withdrawing groups (e.g., tosyl, OTf) increase electrophilicity and reaction rates in substitution reactions . Chlorination (as in ) drastically alters electronic properties, making the compound more resistant to oxidation compared to the non-halogenated target.

Physical and Spectral Properties

Table 3: Physical Properties of Selected Analogs

Biologische Aktivität

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate belongs to the tetrahydropyridine family, characterized by a saturated six-membered ring containing nitrogen. The compound is often utilized as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications that can enhance its biological properties.

The biological activity of ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate is largely attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Modulation : The compound acts as a ligand for various enzymes, influencing their activity. This modulation can lead to enzyme inhibition or activation, thereby affecting metabolic pathways.

- Neurotransmitter Pathway Interaction : It has been shown to cross the blood-brain barrier and selectively target dopaminergic neurons. This property makes it a candidate for treating neurological disorders by modulating neurotransmitter levels.

- Receptor Binding : Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate can bind to specific receptors in the body, potentially influencing physiological responses.

Biological Activities

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate exhibits a range of biological activities:

- Antimicrobial Activity : Several studies have indicated that derivatives of tetrahydropyridines possess significant antimicrobial properties. For instance, modifications in the structure can enhance efficacy against various bacterial strains .

- Anticancer Potential : Research has highlighted the anticancer properties of tetrahydropyridine derivatives. Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate has shown promise in inhibiting cancer cell proliferation in vitro .

- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties through the modulation of inflammatory pathways .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

This suggests potential applications in developing new antimicrobial agents.

Research on Anticancer Activity

In another study focused on its anticancer properties, ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate was tested against several cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These results indicate its potential as a lead compound for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.